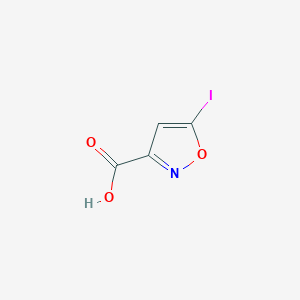

5-Iodo-1,2-oxazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Iodo-1,2-oxazole-3-carboxylic acid is a chemical compound with the molecular formula C4H2INO3 and a molecular weight of 238.97 . It has an IUPAC name of 5-iodoisoxazole-3-carboxylic acid .

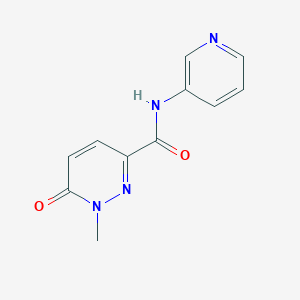

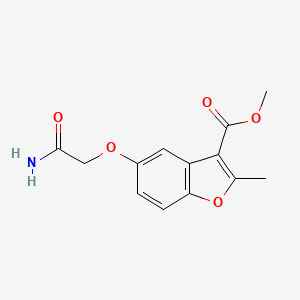

Molecular Structure Analysis

The molecular structure of 5-Iodo-1,2-oxazole-3-carboxylic acid consists of a five-membered oxazole ring with an iodine atom at position 5 and a carboxylic acid group at position 3 . The InChI code for this compound is 1S/C4H2INO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8) .Aplicaciones Científicas De Investigación

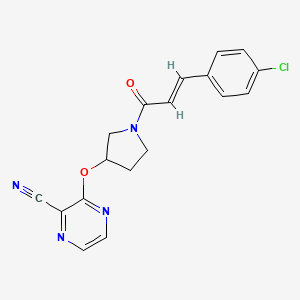

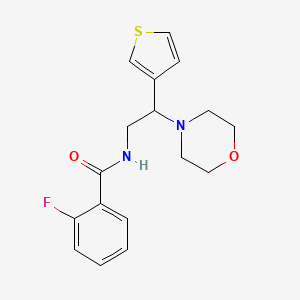

Medicinal Chemistry and Drug Development

Oxazole derivatives, including 5-Iodo-1,2-oxazole-3-carboxylic acid, have garnered attention in medicinal chemistry due to their diverse biological activities. Researchers explore their potential as drug candidates for various conditions. Notably, oxazole derivatives exhibit antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties .

Catalysis and Organic Synthesis

The development of efficient and eco-friendly catalytic systems is crucial in organic synthesis. Magnetic nanocatalysts, such as Fe₃O₄@SiO₂-SO₃H, have been employed for the preparation of thiazole derivatives. These nanocomposites offer high stability, easy surface modification, and simple separation from reaction mixtures using an external magnet. Researchers have reported the use of magnetic nanocatalysts for synthesizing various oxazole derivatives, including 5-Iodo-1,2-oxazole-3-carboxylic acid .

Coordination Chemistry and Metal Complexes

The iodine atom in 5-Iodo-1,2-oxazole-3-carboxylic acid allows for coordination with metal ions. Researchers investigate its complexation behavior with transition metals, lanthanides, or other metal species. These metal complexes may exhibit interesting magnetic, luminescent, or catalytic properties.

Mecanismo De Acción

Target of Action

The primary targets of 5-Iodo-1,2-oxazole-3-carboxylic acid are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound that has been used in various fields of medicinal chemistry . .

Mode of Action

Oxazoles, in general, are known to interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, but the specific interactions of this compound remain to be elucidated .

Propiedades

IUPAC Name |

5-iodo-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2INO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXFEBIJHCTRAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2430922.png)

![4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2430927.png)

![4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2430933.png)

![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B2430934.png)

![7-(2-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430941.png)